molecular formula C2KO4- B167538 Ethanedioic acid,potassium salt (1:?) CAS No. 10043-22-8

Ethanedioic acid,potassium salt (1:?)

Cat. No.: B167538
CAS No.: 10043-22-8
M. Wt: 127.12 g/mol
InChI Key: JMTCDHVHZSGGJA-UHFFFAOYSA-L
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Description

Ethanedioic acid,potassium salt (1:?), also known as potassium oxalate, is a chemical compound with the formula K2C2O4. It is the potassium salt of oxalic acid, a dicarboxylic acid. This compound is commonly found in its monohydrate form, which means it contains one molecule of water per molecule of potassium oxalate. Potassium oxalate is a white crystalline solid that is soluble in water and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium oxalate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction is as follows:

H2C2O4+2KOHK2C2O4+2H2O\text{H2C2O4} + 2\text{KOH} \rightarrow \text{K2C2O4} + 2\text{H2O} H2C2O4+2KOH→K2C2O4+2H2O

This reaction typically occurs in an aqueous solution, and the resulting potassium oxalate can be crystallized out by evaporating the water.

Industrial Production Methods

Industrially, potassium oxalate is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The reaction with potassium carbonate is as follows:

H2C2O4+K2CO3K2C2O4+H2O+CO2\text{H2C2O4} + \text{K2CO3} \rightarrow \text{K2C2O4} + \text{H2O} + \text{CO2} H2C2O4+K2CO3→K2C2O4+H2O+CO2

The product is then purified and crystallized to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Potassium oxalate undergoes various chemical reactions, including:

    Oxidation: Potassium oxalate can be oxidized by strong oxidizing agents such as potassium permanganate in acidic conditions to produce carbon dioxide and water.

    Reduction: It can be reduced to formic acid and carbon monoxide under specific conditions.

    Substitution: Potassium oxalate can participate in substitution reactions where the oxalate ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Catalysts such as palladium or platinum under high pressure and temperature.

    Substitution: Various metal salts in aqueous solutions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid and carbon monoxide.

    Substitution: Metal oxalates and other salts.

Scientific Research Applications

Potassium oxalate has numerous applications in scientific research:

    Chemistry: Used as a reagent in redox titrations and as a standard for calibrating solutions.

    Biology: Employed in studies involving calcium oxalate crystals, which are relevant to kidney stone research.

    Medicine: Investigated for its potential role in reducing calcium oxalate kidney stones.

    Industry: Utilized in the preparation of catalysts, cleaning agents, and as a mordant in dyeing processes.

Mechanism of Action

Potassium oxalate exerts its effects primarily through its ability to form complexes with metal ions. The oxalate ion can chelate metal ions, making it useful in various applications such as metal cleaning and as a reagent in analytical chemistry. In biological systems, oxalate can bind to calcium ions, forming insoluble calcium oxalate, which is a major component of kidney stones.

Comparison with Similar Compounds

Similar Compounds

    Sodium oxalate: Similar in structure but contains sodium instead of potassium.

    Calcium oxalate: Insoluble in water and forms kidney stones.

    Ammonium oxalate: Used in similar applications but contains ammonium ions.

Uniqueness

Potassium oxalate is unique due to its high solubility in water compared to calcium oxalate, making it more suitable for applications requiring soluble oxalate salts. Its ability to form stable complexes with various metal ions also distinguishes it from other oxalate salts.

Properties

IUPAC Name

potassium;oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCDHVHZSGGJA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2KO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10043-22-8
Record name Ethanedioic acid, potassium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, potassium salt (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxalic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanedioic acid,potassium salt (1:?)
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Ethanedioic acid,potassium salt (1:?)

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